molecular formula C13H10BrNO3 B13015990 4-Bromo-2-nitro-1-(m-tolyloxy)benzene

4-Bromo-2-nitro-1-(m-tolyloxy)benzene

Cat. No.: B13015990
M. Wt: 308.13 g/mol
InChI Key: CSLNFETYRCCHDX-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(m-tolyloxy)benzene is an aromatic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a tolyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene typically involves multiple steps. One common method includes the nitration of 4-bromo-1-(m-tolyloxy)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(m-tolyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-nitro-1-(m-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the tolyloxy group.

    4-Bromo-2-nitrotoluene: Similar structure but lacks the tolyloxy group.

    4-Bromo-1-(m-tolyloxy)benzene: Similar structure but lacks the nitro group.

Uniqueness

The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-1-(3-methylphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-9-3-2-4-11(7-9)18-13-6-5-10(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

CSLNFETYRCCHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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